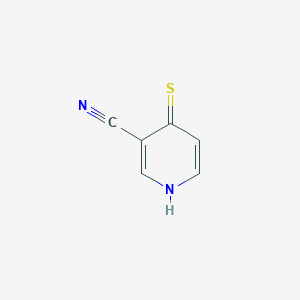

4-Sulfanylpyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Sulfanylpyridine-3-carbonitrile is a chemical compound with the molecular formula C6H4N2S and a molecular weight of 136.17 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 4-Sulfanylpyridine-3-carbonitrile can be analyzed using various techniques such as Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), energy-dispersive X-ray spectroscopy, thermal gravimetric analysis, differential thermal gravimetric analysis, and mass spectroscopy .Aplicaciones Científicas De Investigación

Novel Synthesis Approaches

Researchers have developed efficient synthesis methods for novel derivatives of 4-Sulfanylpyridine-3-carbonitrile. For instance, Grigor’ev et al. (2015) introduced a one-step synthesis of 4-acyl-2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, highlighting their significant pharmaceutical and medicinal applications due to their broad biological activity spectrum Grigor’ev, S. Karpov, Ya. S. Kayukov, M. Y. Belikov, O. Nasakin, 2015. Similarly, Koltsov (2019) synthesized 2-{[(1-aryl-1H-tetrazol-5-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitriles, exploring the potential of 4-Sulfanylpyridine-3-carbonitrile derivatives in the development of therapeutically valuable compounds Nikolai Yu. Koltsov, 2019.

Medicinal Utility and Biological Activity

The structural motif of 4-Sulfanylpyridine-3-carbonitrile serves as a basis for synthesizing compounds with a wide array of medicinal utilities. Evdokimov et al. (2006) demonstrated the preparation of medicinal scaffolds based on 2-amino-3,5-dicyano-6-sulfanylpyridines, highlighting their relevance in creating anti-inflammatory agents N. M. Evdokimov, I. Magedov, A. Kireev, A. Kornienko, 2006.

Structural Characterization and Enzyme Inhibition

Al-Wahaibi et al. (2021) provided structural insights into derivatives of 4-Sulfanylpyridine-3-carbonitrile, revealing their potential as dihydrofolate reductase inhibitors. This study underscores the compound's applicability in developing new therapeutic agents L. H. Al-Wahaibi, A. Shaik, M. A. Elmorsy, M. Abdelbaky, S. García‐Granda, S. Thamotharan, V. Thiruvenkatam, A. El-Emam, 2021.

Advanced Catalysis and Chemical Transformations

Banerjee and Sereda (2009) utilized 4-Sulfanylpyridine-3-carbonitrile in demonstrating a one-step synthesis of highly substituted pyridines, employing silica nanoparticles as catalysts. This method highlights the compound's utility in environmentally benign and efficient chemical transformations Subhash Banerjee, G. Sereda, 2009.

Mecanismo De Acción

Target of Action

It’s worth noting that pyrrolidine derivatives, which share a similar structure with 4-sulfanylpyridine-3-carbonitrile, are known to interact with a variety of biological targets .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can significantly affect the action of a compound .

Propiedades

IUPAC Name |

4-sulfanylidene-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S/c7-3-5-4-8-2-1-6(5)9/h1-2,4H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYHACNEAYWGCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=S)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Sulfanylpyridine-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2897062.png)

![3-benzyl-7-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2897066.png)

![8-methyl-9-oxo-2-phenyl-N-(o-tolyl)-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2897068.png)

![(1R,2R,6S,7R)-4,4-Dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B2897070.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2897073.png)

![N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2897075.png)

![(Z)-N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2897077.png)

![[3-(Dimethylamino)phenyl]-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone](/img/structure/B2897078.png)

![N-cycloheptyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2897080.png)

![7-(5-chloro-2-methylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2897083.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2897084.png)